molecular formula C20H40O4 B1262182 Phytophthora mating hormone alpha1

Phytophthora mating hormone alpha1

Cat. No. B1262182
M. Wt: 344.5 g/mol
InChI Key: KVWYIWRSDKQRFM-SOAMZJECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytophthora mating hormone alpha1 is a 1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one.

Scientific Research Applications

Role in Sexual Reproduction of Phytophthora

The Phytophthora mating hormone alpha1 plays a crucial role in the sexual reproduction of phytopathogens in the genus Phytophthora. It is secreted by the A1 mating type and induces the formation of sexual spores (oospores) in the A2 mating type. This process is essential for the life cycle of these plant pathogens (Yajima et al., 2008).

Biosynthesis and Metabolism

Research has also delved into the biosynthesis and metabolism of mating hormones in Phytophthora. It was found that the hormone alpha2 is biosynthesized from phytol by A2-mating type strains and metabolized to alpha1 by A1 strains. This indicates a complex interspecies crosstalk and universality of alpha hormones within Phytophthora species (Ojika et al., 2011).

Synthetic Hormone Studies

The synthetic version of the Phytophthora mating hormone alpha1 has been developed and tested. It was observed that synthetic stereoisomers of this hormone induced the formation of sexual spores in A2 mating type strains of various Phytophthora species, mimicking the biological activity of the natural hormone (Harutyunyan et al., 2008).

Structure-Activity Relationship

Investigations into the structure-activity relationship of alpha hormones revealed that both alpha1 and alpha2 require most of their natural functional groups for inducing sexual reproduction in Phytophthora. This study provides valuable insights into the molecular basis of their hormonal activity (Molli et al., 2012).

Universality and Diversity in Hormone Production

A study on 80 strains of Phytophthora and a related genus demonstrated the universality and diversity of mating hormone production within the genus. It was found that a significant percentage of heterothallic strains produced one or both mating hormones, highlighting the complex and varied nature of hormone biosynthesis in these pathogens (Tomura et al., 2017).

properties

Product Name

Phytophthora mating hormone alpha1

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one

InChI

InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3/t16-,17-,18-,20-/m1/s1

InChI Key

KVWYIWRSDKQRFM-SOAMZJECSA-N

Isomeric SMILES

C[C@H](CCC[C@](C)(CCC[C@@H](C)CO)O)CCC(=O)[C@H](C)CCO

Canonical SMILES

CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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